3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one
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Overview
Description
3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one is a complex organic compound with a unique structure that includes multiple ring systems and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one involves multiple steps, starting from readily available precursors. One common method involves the reaction of a substituted indole with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
(3aR,7aS)-6-methyl-7a-(phenylsulfonyl)-1,2,3,3a,4,7a-hexahydro-5H-inden-5-one: Shares a similar core structure but with different substituents.
(3aR,4S,7S,7aS)-4,5,6,7,8,8-hexachloro-2-{6-[(3aR,4R,7R,7aS)-4,5,6,7,8,8-hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]hexyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Another compound with a similar ring system but different functional groups.
Uniqueness
The uniqueness of 3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-7-methyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-4-8-15-16(19(23)20-18(12)15)9-17(22)21-10-13-6-2-3-7-14(13)11-21/h2-5,8,13-14,16H,6-7,9-11H2,1H3,(H,20,23)/t13-,14+,16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYDYFDQPKNDDR-MZBDJJRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)N3CC4CC=CCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)N3C[C@H]4CC=CC[C@H]4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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